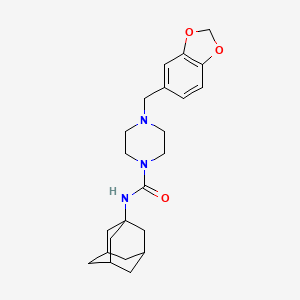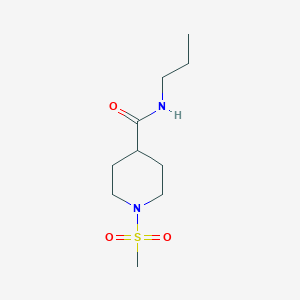
N-(1-ADAMANTYL)-4-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Descripción general
Descripción
N-(1-ADAMANTYL)-4-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide is 397.23654186 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Adsorption Properties
Research into the reactivity properties and adsorption behavior of triazole derivatives, which share structural similarities with N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide, reveals insights into their potential pharmaceutical applications. One study focused on a triazole derivative (APMT), analyzing its local reactive properties, Fukui functions, and interactions with water molecules through density functional theory (DFT) and molecular dynamics (MD) simulations. The findings suggest significant stability and reactivity that could inform the development of pharmaceutical compounds (Al-Ghulikah et al., 2021).
Antimicrobial and Hypoglycemic Activities
A study on N-(1-adamantyl)carbothioamide derivatives demonstrated their potential for antimicrobial and hypoglycemic applications. These compounds were synthesized and evaluated for their efficacy against various microbial strains and their ability to reduce serum glucose levels in diabetic rats. Some derivatives showed potent antibacterial activity, and one particular compound significantly reduced serum glucose levels, highlighting the therapeutic potential of adamantyl-substituted compounds (Al-Abdullah et al., 2015).
Anti-inflammatory and Antiproliferative Activities
Further research into adamantyl-containing compounds, such as 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, has uncovered their antimicrobial, anti-inflammatory, and antiproliferative properties. These compounds were synthesized and tested against bacterial strains and cancer cell lines, demonstrating notable activities that could be leveraged in developing new therapeutic agents (Al-Omar et al., 2010).
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c27-22(24-23-11-17-7-18(12-23)9-19(8-17)13-23)26-5-3-25(4-6-26)14-16-1-2-20-21(10-16)29-15-28-20/h1-2,10,17-19H,3-9,11-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULBCLXKBABCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065048.png)
![1-{2-[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B4065053.png)
![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4065057.png)
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4065058.png)
![3-[2-Oxo-2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one](/img/structure/B4065060.png)
![(3-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4065063.png)
![2-[1-(2-morpholinylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole dihydrochloride](/img/structure/B4065072.png)
![3-methyl-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4065079.png)

![4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065099.png)
![1-(4-methoxyphenyl)-4-{2-[4-(methylsulfonyl)-1-piperazinyl]-5-nitrobenzoyl}piperazine](/img/structure/B4065104.png)
![N-[(Z)-3-(3-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4065108.png)
![1-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B4065122.png)
![6-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4065129.png)
